2-(6-Chloropyridin-3-YL)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-2-1-5(4-10-6)3-7(9)11/h1-2,4H,3H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYRHJEKCFPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyridine Backbone
The following compounds share a pyridine core with variations in substituents and functional groups:
Key Observations :
- Ester vs. Amide Groups : Methyl and ethyl esters (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate) exhibit higher lipophilicity compared to the acetamide derivative, influencing their solubility and bioavailability .
- Complexity : The N-butyl derivative (from ) demonstrates how alkyl chain extensions and additional chloroacetamide groups increase molecular weight and steric hindrance, which may affect binding to biological targets .
Heterocyclic Analogues with Diverse Backbones
Several compounds replace the pyridine ring with other heterocycles while retaining the acetamide functionality:
Key Observations :
- Biological Target Specificity : Indole- and benzothiazole-based acetamides (e.g., and ) often target enzymes or receptors associated with cancer or microbial pathogens due to their planar aromatic systems .
- Electron-Withdrawing Groups : Trifluoromethyl (in benzothiazole derivatives) and dichlorophenyl moieties enhance metabolic stability and binding affinity through hydrophobic interactions .
Preparation Methods
Carboxylic Acid to Acid Chloride Pathway
A widely documented method involves the conversion of 6-chloropyridine-3-carboxylic acid to its corresponding acid chloride, followed by amidation.
Step 1: Formation of 6-Chloropyridine-3-carbonyl Chloride
6-Chloropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate the conversion.
$$
\text{6-Chloropyridine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{6-Chloropyridine-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Step 2: Amidation with Ammonia
The acid chloride intermediate is reacted with aqueous or gaseous ammonia to yield 6-chloropyridine-3-carboxamide. However, this product is distinct from the target acetamide, necessitating further modification.
Step 3: Reduction and Acetylation
The carboxamide is reduced to 3-aminomethyl-6-chloropyridine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Subsequent acetylation with acetic anhydride introduces the acetamide moiety:
$$
\text{3-Aminomethyl-6-chloropyridine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{2-(6-Chloropyridin-3-yl)acetamide} + \text{CH}_3\text{COOH}
$$
This multi-step route, while feasible, suffers from moderate yields (45–60%) due to side reactions during reduction.
Direct Alkylation of Pyridine Derivatives
An alternative approach involves alkylating 6-chloropyridin-3-ylmethyl halides with acetamide precursors.
Synthesis of 6-Chloropyridin-3-ylmethyl Bromide
3-Hydroxymethyl-6-chloropyridine is treated with hydrobromic acid (HBr) in sulfuric acid to form the corresponding bromide:
$$
\text{3-Hydroxymethyl-6-chloropyridine} + \text{HBr} \rightarrow \text{6-Chloropyridin-3-ylmethyl bromide} + \text{H}_2\text{O}
$$
Nucleophilic Substitution with Cyanide
The bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), yielding 6-chloropyridin-3-ylacetonitrile. Hydrolysis with concentrated sulfuric acid converts the nitrile to the acetamide:
$$
\text{6-Chloropyridin-3-ylacetonitrile} + \text{H}2\text{SO}4 + \text{H}2\text{O} \rightarrow \text{this compound} + \text{NH}3
$$
This method achieves higher yields (70–85%) but requires stringent control of hydrolysis conditions to avoid over-acidification.
Coupling Reactions Using Metal Catalysts
Palladium-catalyzed cross-coupling reactions offer a regioselective pathway.
Suzuki-Miyaura Coupling
3-Bromo-6-chloropyridine reacts with a boronic ester containing the acetamide group in the presence of Pd(PPh₃)₄ and sodium carbonate:
$$
\text{3-Bromo-6-chloropyridine} + \text{B(OH)}2\text{CH}2\text{CONH}_2 \rightarrow \text{this compound} + \text{Byproducts}
$$
While this method ensures precise functionalization, the limited availability of specialized boronic esters restricts its industrial applicability.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow reactors enable the sequential conversion of 6-chloronicotinic acid to the acetamide via in situ generation of the acid chloride and immediate amidation. Key parameters include:
- Temperature: 50–60°C
- Pressure: 1.5–2.0 bar
- Catalyst: Triethylamine (TEA) for acid scavenging
This approach achieves >90% purity and 80–85% yield, with real-time monitoring via HPLC.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Carboxylic Acid Pathway | 6-Chloropyridine-3-carboxylic acid | SOCl₂, NH₃, LiAlH₄ | 45–60 | 85–90 | Moderate |
| Alkylation | 3-Hydroxymethyl-6-chloropyridine | HBr, KCN, H₂SO₄ | 70–85 | 92–95 | High |
| Suzuki Coupling | 3-Bromo-6-chloropyridine | Pd(PPh₃)₄, Boronic ester | 60–75 | 88–93 | Low |
| Industrial Production | 6-Chloronicotinic acid | Continuous-flow reactor | 80–85 | >90 | Very High |
Mechanistic Insights and Optimization
Acid Chloride Stability
The carbonyl chloride intermediate is highly moisture-sensitive. Anhydrous conditions and inert atmospheres (N₂ or Ar) are critical to prevent hydrolysis back to the carboxylic acid.
Cyanide Hydrolysis Kinetics
In the alkylation route, the hydrolysis of 6-chloropyridin-3-ylacetonitrile follows pseudo-first-order kinetics. Optimal conditions (50°C, 6M H₂SO₄, 4 h) minimize byproducts like carboxylic acids.
Catalyst Recycling in Coupling Reactions
Pd catalysts can be recovered via filtration and reused up to three times without significant activity loss, reducing costs by 30%.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(6-Chloropyridin-3-YL)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves substitution and condensation reactions. For example, chloropyridine derivatives can react with acetamide precursors under alkaline conditions to form the target compound. Key steps include:
- Substitution : Reacting 6-chloropyridin-3-amine with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to form the acetamide backbone.
- Purification : Use recrystallization or column chromatography to isolate the product.
- Optimization : Adjust reaction temperature (50–80°C) and solvent polarity (e.g., DMF or acetonitrile) to improve yields .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify the acetamide moiety (–NHCO–) and chloropyridinyl substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺) and fragments corresponding to the chloropyridine ring .
- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software refines bond lengths, angles, and torsion angles. For example:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : SHELXL refines anisotropic displacement parameters, with R-factor thresholds < 0.05 for high confidence .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate molecular geometry .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in drug discovery?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials and HOMO-LUMO gaps to predict reactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with substituent effects (e.g., electron-withdrawing groups on the pyridine ring) .
Q. How should researchers address contradictions in synthetic yields or byproduct formation across studies?
- Methodological Answer : Systematically vary parameters and document outcomes:
- Reagent Ratios : Test stoichiometric excess of chloroacetyl chloride (1.2–2.0 equiv.) to minimize unreacted starting material.
- Catalysts : Compare metal catalysts (e.g., Pd/C) vs. organocatalysts for condensation efficiency .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust reaction time or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
